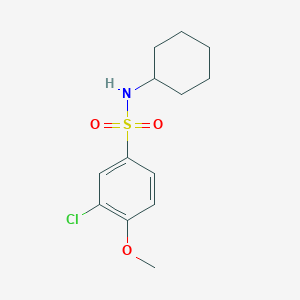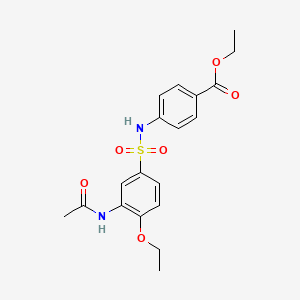
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate, also known as HMBA, is a synthetic compound that has been widely studied for its potential applications in scientific research. HMBA belongs to the family of quinoline derivatives and has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate is not fully understood. However, it has been suggested that this compound may act by modulating various signaling pathways and gene expression. This compound has been found to activate the p53 tumor suppressor pathway, which may contribute to its anti-cancer properties. It has also been suggested that this compound may act by inhibiting histone deacetylases (HDACs), which may contribute to its anti-inflammatory and anti-viral properties.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including:
1. Modulation of gene expression: this compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
2. Inhibition of HDACs: this compound has been shown to inhibit HDACs, which may lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
3. Activation of p53 pathway: this compound has been found to activate the p53 tumor suppressor pathway, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High solubility in water and organic solvents: this compound is highly soluble in water and organic solvents, which makes it easy to prepare solutions for lab experiments.
2. Low toxicity: this compound has been found to be relatively non-toxic, which makes it a safe candidate for further investigation.
3. Wide range of biological activities: this compound has been found to exhibit a wide range of biological activities, which makes it a versatile compound for scientific research.
Some of the limitations of this compound for lab experiments include:
1. Limited stability: this compound is relatively unstable and may degrade over time, which may affect its biological activity.
2. Limited bioavailability: this compound may have limited bioavailability in vivo, which may affect its efficacy in animal models.
3. Limited specificity: this compound may have limited specificity for certain targets, which may affect its selectivity in lab experiments.
Zukünftige Richtungen
There are several future directions for the investigation of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate. Some of the potential areas of research include:
1. Development of this compound derivatives: The synthesis of this compound derivatives may lead to the discovery of compounds with improved biological activity and specificity.
2. Investigation of this compound in animal models: The investigation of this compound in animal models may provide valuable insights into its efficacy and safety in vivo.
3. Investigation of this compound in combination with other drugs: The investigation of this compound in combination with other drugs may lead to the discovery of synergistic effects and improved therapeutic outcomes.
4. Investigation of this compound in clinical trials: The investigation of this compound in clinical trials may provide valuable information on its safety and efficacy in humans.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it a versatile candidate for further investigation. With continued research, this compound may lead to the discovery of new therapies for various diseases.
Synthesemethoden
The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate can be achieved through a multi-step reaction process. The starting materials used are 3-methoxybenzoic acid and 2-hydroxy-6-methylquinoline. The reaction involves the formation of an ester bond between the carboxylic acid group of 3-methoxybenzoic acid and the hydroxyl group of 2-hydroxy-6-methylquinoline, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methoxybenzoate has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Its potential applications in scientific research include:
1. Cancer Research: this compound has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. It has been suggested that this compound may act by inducing cell cycle arrest and apoptosis in cancer cells.
2. Anti-inflammatory Research: this compound has been found to possess anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Anti-viral Research: this compound has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. It has been suggested that this compound may act by inhibiting viral gene expression and replication.
Eigenschaften
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-6-7-17-14(8-12)9-15(18(21)20-17)11-24-19(22)13-4-3-5-16(10-13)23-2/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLSCESJSSCNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

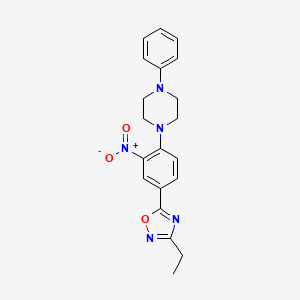
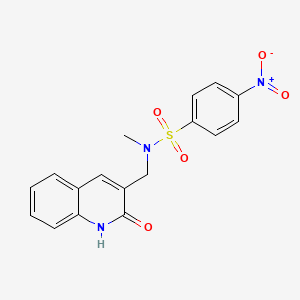

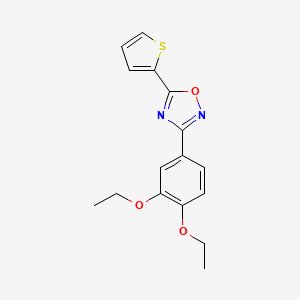
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)
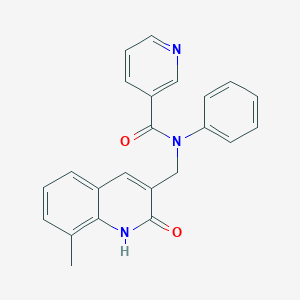
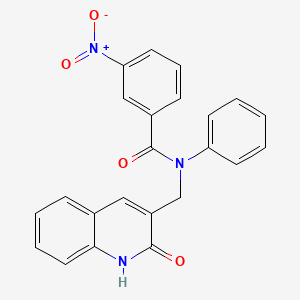

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7707613.png)


